molecular formula C18H29N3O3 B2750442 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one CAS No. 1952904-40-3

1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one

货号 B2750442
CAS 编号: 1952904-40-3
分子量: 335.448
InChI 键: JKBKGIRVAWAIET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC).

作用机制

AZD-9291 works by irreversibly binding to the ATP-binding site of 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
AZD-9291 has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines. It has also been shown to inhibit tumor growth in mouse models of NSCLC. In clinical trials, AZD-9291 has been shown to have a favorable safety profile with minimal side effects.

实验室实验的优点和局限性

One advantage of AZD-9291 is its high selectivity for 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one T790M mutation, which makes it an effective treatment option for patients with this mutation. However, one limitation is that it is not effective in patients without this mutation. Additionally, the irreversible binding of AZD-9291 to this compound may lead to the development of resistance over time.

未来方向

For AZD-9291 research include the development of combination therapies with other drugs to enhance its anti-tumor activity and overcome resistance. Additionally, further studies are needed to determine the optimal dosing and treatment duration for AZD-9291. Finally, the development of biomarkers to predict response to AZD-9291 would be useful in identifying patients who are most likely to benefit from this treatment.

合成方法

AZD-9291 is synthesized by reacting 2-chloro-4-nitroaniline with 2-chloro-5-nitrobenzoic acid to form 2-chloro-5-nitro-N-(2-(4-nitrophenyl)ethyl)aniline. This compound is then reacted with 3,3-dimethyl-2-oxoazetidine to form 4-(3,3-Dimethyl-4-oxoazetidin-2-yl)-N-(2-(4-nitrophenyl)ethyl)aniline. The final step involves reacting 4-(3,3-Dimethyl-4-oxoazetidin-2-yl)-N-(2-(4-nitrophenyl)ethyl)aniline with 1-(2-aminopropyl)azepan-2-one to form AZD-9291.

科学研究应用

AZD-9291 has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be effective in patients with 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one T790M mutation, which is a common cause of resistance to first-generation this compound TKIs. AZD-9291 has also been studied in combination with other drugs, such as anti-PD-1 antibodies, to enhance its anti-tumor activity.

属性

IUPAC Name

1-[2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-18(2)16(19-17(18)24)13-7-10-20(11-8-13)15(23)12-21-9-5-3-4-6-14(21)22/h13,16H,3-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBKGIRVAWAIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)CN3CCCCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。